molecular formula C12H16ClNO2 B6271963 2-cyclopentyl-2-(pyridin-4-yl)acetic acid hydrochloride CAS No. 1955548-71-6

2-cyclopentyl-2-(pyridin-4-yl)acetic acid hydrochloride

Cat. No.: B6271963
CAS No.: 1955548-71-6
M. Wt: 241.7
InChI Key:
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Description

2-cyclopentyl-2-(pyridin-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.72 g/mol . This compound is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-2-(pyridin-4-yl)acetic acid hydrochloride typically involves the reaction of cyclopentylmagnesium bromide with 4-pyridinecarboxaldehyde, followed by the addition of acetic acid and hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-2-(pyridin-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-cyclopentyl-2-(pyridin-4-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyclopentyl-2-(pyridin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclohexyl-2-(pyridin-4-yl)acetic acid hydrochloride
  • 2-(pyridin-4-yl)cyclopropane-1-carboxylic acid
  • 2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride

Uniqueness

2-cyclopentyl-2-(pyridin-4-yl)acetic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .

Properties

CAS No.

1955548-71-6

Molecular Formula

C12H16ClNO2

Molecular Weight

241.7

Purity

95

Origin of Product

United States

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